Ethyl 4-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features an imidazolidinone ring, a benzoate ester, and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of an appropriate amine with a diketone to form the imidazolidinone ring.
Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the acetylated imidazolidinone with ethyl 4-aminobenzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Scientific Research Applications
Ethyl 4-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetylamino group may also play a role in binding to biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,5-dioxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}-1-pyrrolidinyl)benzoate
- Ethyl 4-(2,5-dioxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}-1-pyrrolidinyl)benzoate
Uniqueness
Ethyl 4-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazolidinone ring and acetylamino group make it particularly interesting for medicinal chemistry applications.
Properties
Molecular Formula |
C23H25N3O5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(2,5-dioxo-1-phenyl-3-propan-2-ylimidazolidin-4-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H25N3O5/c1-4-31-22(29)16-10-12-17(13-11-16)24-20(27)14-19-21(28)26(18-8-6-5-7-9-18)23(30)25(19)15(2)3/h5-13,15,19H,4,14H2,1-3H3,(H,24,27) |
InChI Key |
JYUKMZJZZCREOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.